Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class of heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-3-carboxylate esters, including Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its diethoxybenzamido group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-26-17-12-11-14(13-18(17)27-5-2)21(24)23-19-15-9-7-8-10-16(15)29-20(19)22(25)28-6-3/h7-13H,4-6H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTAXVCHQYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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